molecular formula C8H7IN2O3 B14822105 4-Cyclopropoxy-2-iodo-5-nitropyridine

4-Cyclopropoxy-2-iodo-5-nitropyridine

Cat. No.: B14822105
M. Wt: 306.06 g/mol
InChI Key: BZKVLFDWRIGWQY-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-iodo-5-nitropyridine is a chemical compound with the molecular formula C8H7IN2O3 and a molecular weight of 306.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a nitro group attached to a pyridine ring. It is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The cyclopropoxy group can be oxidized to form different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide and copper catalysts.

    Reduction Reactions: Reducing agents such as hydrogen gas and palladium on carbon are typically used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Reduction Reactions: The major product is 4-Cyclopropoxy-2-amino-5-nitropyridine.

    Oxidation Reactions: Products include oxidized derivatives of the cyclopropoxy group.

Scientific Research Applications

4-Cyclopropoxy-2-iodo-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-iodo-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The cyclopropoxy group can undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-2-iodo-5-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and potential for forming diverse derivatives. The combination of the iodine and nitro groups further contributes to its versatility in various chemical reactions and applications .

Properties

Molecular Formula

C8H7IN2O3

Molecular Weight

306.06 g/mol

IUPAC Name

4-cyclopropyloxy-2-iodo-5-nitropyridine

InChI

InChI=1S/C8H7IN2O3/c9-8-3-7(14-5-1-2-5)6(4-10-8)11(12)13/h3-5H,1-2H2

InChI Key

BZKVLFDWRIGWQY-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=NC=C2[N+](=O)[O-])I

Origin of Product

United States

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